N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea
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Overview
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound is characterized by the presence of a chromen-7-yl moiety, which is a common structural feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea typically involves the following steps:
Formation of the Chromen-7-yl Intermediate: The chromen-7-yl moiety can be synthesized through the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C.
Coupling with Isopropylurea: The chromen-7-yl intermediate is then coupled with diisopropylurea under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact . The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anticancer properties.
4-Methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: Used in various synthetic applications.
Uniqueness
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea is unique due to its specific structural features, such as the presence of the chromen-7-yl moiety and the diisopropylurea group. These features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H30N2O5 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-N-propan-2-yl-N-(propan-2-ylcarbamoyl)propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-8-16-11-19(25)29-20-14(6)18(10-9-17(16)20)28-15(7)21(26)24(13(4)5)22(27)23-12(2)3/h9-13,15H,8H2,1-7H3,(H,23,27) |
InChI Key |
XCTPJPRZRKREBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N(C(C)C)C(=O)NC(C)C |
Origin of Product |
United States |
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